molecular formula C9H9NO B1314089 2-Methoxy-4-methylbenzonitrile CAS No. 53078-69-6

2-Methoxy-4-methylbenzonitrile

Cat. No.: B1314089
CAS No.: 53078-69-6
M. Wt: 147.17 g/mol
InChI Key: AFCQKLCTKJQOFR-UHFFFAOYSA-N
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Description

2-Methoxy-4-methylbenzonitrile is an organic compound with the molecular formula CH₃OC₆H₃(CH₃)CN. It is a derivative of benzonitrile, where the benzene ring is substituted with a methoxy group (-OCH₃) at the second position and a methyl group (-CH₃) at the fourth position. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-4-methylbenzonitrile can be synthesized through several methods. One common method involves the reaction of 2-methoxy-4-methylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the nitrile. The reaction conditions typically involve heating the mixture in the presence of a dehydrating agent such as phosphorus pentoxide (P₂O₅) or sulfuric acid (H₂SO₄).

Industrial Production Methods

In industrial settings, this compound can be produced through the ammoxidation of 2-methoxy-4-methyltoluene. This process involves the reaction of the toluene derivative with ammonia (NH₃) and oxygen (O₂) at elevated temperatures, typically in the range of 400-450°C, in the presence of a catalyst such as vanadium oxide (V₂O₅).

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-methylbenzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-methoxy-4-methylbenzoic acid.

    Reduction: Reduction of the nitrile group can yield 2-methoxy-4-methylbenzylamine.

    Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

    Oxidation: 2-Methoxy-4-methylbenzoic acid.

    Reduction: 2-Methoxy-4-methylbenzylamine.

    Substitution: Depending on the substituent introduced, products such as 2-methoxy-4-methylbromobenzonitrile or 2-methoxy-4-methylnitrobenzonitrile can be formed.

Scientific Research Applications

2-Methoxy-4-methylbenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.

    Medicine: It serves as a building block in the synthesis of potential therapeutic agents.

    Industry: The compound is used in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-methylbenzonitrile depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitrile group is converted to an amine group through the addition of hydrogen atoms. In electrophilic aromatic substitution reactions, the electron-donating methoxy group activates the benzene ring towards electrophiles, facilitating the substitution process.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxybenzonitrile: Lacks the methyl group at the fourth position.

    4-Methylbenzonitrile: Lacks the methoxy group at the second position.

    2-Methoxy-4-chlorobenzonitrile: Has a chlorine atom instead of a methyl group at the fourth position.

Uniqueness

2-Methoxy-4-methylbenzonitrile is unique due to the presence of both methoxy and methyl groups on the benzene ring, which influences its reactivity and the types of reactions it can undergo. The combination of these substituents can enhance the compound’s solubility and alter its electronic properties, making it a valuable intermediate in various chemical syntheses.

Properties

IUPAC Name

2-methoxy-4-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-7-3-4-8(6-10)9(5-7)11-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFCQKLCTKJQOFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30500361
Record name 2-Methoxy-4-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30500361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53078-69-6
Record name 2-Methoxy-4-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30500361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-Hydroxy-4-methylbenzonitrile (0.46 g, 3.46 mmol) in THF (17 mL) was added lithium hydroxide monohydrate (0.292 g, 6.95 mmol) followed by dimethyl sulfate (0.50 mL, 5.28 mmol). The resultant mixture was heated to reflux for 2 hours then cooled to room temperature. The mixture was diluted with diethyl ether (50 mL), washed with saturated aqueous NaHCO3 (3×15 mL), dried (MgSO4) and concentrated. Purification of the crude material by column chromatography on silica gel (4:1 hexanes-EtOAc) provided 0.456 g (90%) of 2-methoxy-4-methylbenzonitrile as a white solid. 1H NMR (CDCl3) δ 2.41 (s, 3H), 3.91 (s, 3H), 6.77 (s, 1H), 6.81 (d, 1H, J=6Hz), 7.43 (d, 1H, J=6 Hz). ES-MS m/z 148 (M+H).
Quantity
0.46 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
0.292 g
Type
reactant
Reaction Step One
Name
Quantity
17 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

10.7 g (78.6 mmol) of 4-methylsalicylaldehyde (J. C. S. Perkin I (1980) 1862) were methylated with 5.8 ml of MeI in the presence of 13 g of K2CO3 in 40 ml of DMF. The reaction mixture was poured into ice-water, and the product (11.5 g) was extracted with ether. The aldehyde was converted into the nitrile by a method similar to that in Synthesis (1978) 11. 1H-NMR (DMSO-d6, δ in ppm): 7.60 (d, 1H), 7.05 (s, 1H), 6.90 (d, 1H), 3.90 (s, 3H), 2.40 (s, 3H)
Quantity
10.7 g
Type
reactant
Reaction Step One
Name
Quantity
5.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
13 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
40 mL
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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